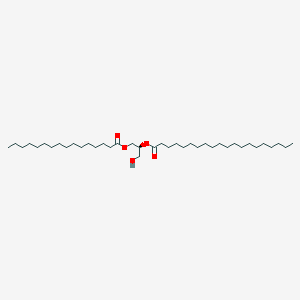
Niravoline
Übersicht
Beschreibung
Niravolin ist eine chemische Verbindung mit der Formel C({22})H({25})N({3})O({3}). Es ist bekannt für seine diuretischen und aquaretischen Wirkungen und wurde vor allem auf sein potenzielles Einsatzgebiet bei der Behandlung von Hirnödemen und Leberzirrhose untersucht. Niravolin entfaltet seine pharmakologischen Wirkungen als Kappa-Opioid-Rezeptor-Agonist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Niravolin kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst:
Bildung des Indenderivats: Die Synthese beginnt mit der Herstellung eines Indenderivats, das die Cyclisierung eines geeigneten Vorläufers beinhaltet.
Nitrierung: Das Indenderivat wird einer Nitrierung unterzogen, um die Nitrogruppe einzuführen.
Amidierung: Die Nitro-Indenverbindung wird dann einer Amidierung mit N-Methylacetamid unterzogen, um das Endprodukt, Niravolin, zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Niravolin würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und der Einsatz von Katalysatoren zur Steigerung der Reaktions-Effizienz.
Chemische Reaktionsanalyse
Arten von Reaktionen
Niravolin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Nitrogruppe in Niravolin kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien.
Substitution: Niravolin kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, wobei die Nitrogruppe durch andere Substituenten ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Wasserstoff in Gegenwart eines Katalysators verwendet werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Halogenen, Nitrierungsmitteln oder Sulfonierungsmitteln durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können.
Analyse Chemischer Reaktionen
Types of Reactions
Niravoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Kappa-Opioid-Rezeptor-Agonist wird Niravolin in der Forschung zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen und zur Entwicklung neuer Therapeutika verwendet.
Biologie: Es wird verwendet, um die physiologischen und pharmakologischen Wirkungen der Aktivierung von Kappa-Opioid-Rezeptoren zu untersuchen.
Wirkmechanismus
Niravolin entfaltet seine Wirkungen hauptsächlich durch Aktivierung von Kappa-Opioid-Rezeptoren. Diese Rezeptoren gehören zur Familie der Opioidrezeptoren und sind an der Modulation von Schmerz, Stimmung und Wasserhaushalt beteiligt. Nach der Bindung an diese Rezeptoren induziert Niravolin eine Reihe intrazellulärer Signalwege, die zu seinen diuretischen und aquaretischen Wirkungen führen. Dazu gehört die Verringerung der Freisetzung des Antidiuretischen Hormons, was zu einer erhöhten Urinproduktion und einer verringerten Wassereinlagerung führt .
Wirkmechanismus
Niravoline exerts its effects primarily through activation of kappa-opioid receptors. These receptors are part of the opioid receptor family and are involved in modulating pain, mood, and water balance. Upon binding to these receptors, this compound induces a series of intracellular signaling pathways that result in its diuretic and aquaretic effects. This includes reducing the release of antidiuretic hormone, leading to increased urine production and decreased water retention .
Vergleich Mit ähnlichen Verbindungen
Niravolin ist unter den Kappa-Opioid-Rezeptor-Agonisten aufgrund seines spezifischen pharmakologischen Profils und seines therapeutischen Potenzials einzigartig. Ähnliche Verbindungen sind:
U-50488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist mit ähnlichen diuretischen Wirkungen, aber unterschiedlicher chemischer Struktur.
Salvinorin A: Ein natürlich vorkommender Kappa-Opioid-Rezeptor-Agonist mit halluzinogenen Eigenschaften.
Asimadolin: Ein Kappa-Opioid-Rezeptor-Agonist, der auf sein Potenzial bei der Behandlung des Reizdarmsyndroms untersucht wird.
Niravolin zeichnet sich durch seine spezifische Anwendung bei der Reduktion von Hirnödemen und intrakraniellem Druck aus, was bei vielen anderen Kappa-Opioid-Rezeptor-Agonisten nicht im Vordergrund steht .
Eigenschaften
IUPAC Name |
N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAQBWGAOKTSI-UNMCSNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123055 | |
| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130610-93-4 | |
| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130610-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niravoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130610934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIRAVOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8T17Q4LXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate](/img/structure/B1241061.png)

![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)

![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)
![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)



